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Compound of Interest

Compound Name: CDK2-IN-4

Cat. No.: B606570 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The cyclin-dependent kinase 2 (CDK2) has emerged as a critical target in oncology, particularly

in cancers resistant to current therapies. Its pivotal role in cell cycle progression, specifically the

G1/S phase transition, makes it an attractive target for therapeutic intervention. This guide

provides a comparative analysis of CDK2-IN-4 and other key investigational CDK2 inhibitors,

offering a resource for researchers and drug development professionals. We present a side-by-

side look at their performance, supported by experimental data, and detail the methodologies

for key evaluative experiments.

Performance and Selectivity of Investigational CDK2
Inhibitors
The efficacy of a CDK2 inhibitor is determined by its potency against CDK2 and its selectivity

over other cyclin-dependent kinases, which can help minimize off-target effects. Below is a

summary of the reported inhibitory activities of CDK2-IN-4 and other notable investigational

CDK2 inhibitors.
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Inhibitor Target IC50/Ki (nM)
Selectivity
Profile

Key Findings

CDK2-IN-4 CDK2/cyclin A IC50: 44[1]

~2000-fold

selective for

CDK2 over

CDK1/cyclin B

(IC50 = 86 µM)

[1]

A potent and

highly selective

inhibitor of

CDK2.[1]

INX-315 CDK2/cyclin E1 IC50: 0.6

Highly selective

for CDK2, with

the intracellular

IC50 for

CDK1/cyclin B1

being 163-fold

greater than for

CDK2/cyclin E1.

[2]

A potent and

selective CDK2

inhibitor that has

shown promise

in overcoming

resistance to

CDK4/6

inhibitors.[3][4]

Currently in

clinical trials.[4]

BLU-222 CDK2
Low nanomolar

potency[5]

Demonstrates

strong selectivity

for CDK2 over

other CDK family

members (CDK1,

-4, -6, -7, and -9)

in both

biochemical and

cellular assays.

[5][6]

An orally

bioavailable and

highly selective

CDK2 inhibitor

that has shown

robust antitumor

activity in

preclinical

models of

cancers with

CCNE1

amplification.[5]

[6]

PF-06873600 CDK2, CDK4,

CDK6

Ki: 0.1 (CDK2),

1.2 (CDK4), 0.1

(CDK6)

A dual inhibitor of

CDK2, CDK4,

and CDK6.[7]

An orally

bioavailable

inhibitor with

potential
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antineoplastic

activity,

demonstrating

efficacy in

preclinical

models of breast

and ovarian

cancer.[7][8]

CT-7001

(Samuraciclib)
CDK7 IC50: 41[9]

15-fold selective

for CDK7 over

CDK2 (IC50 =

578 nM).[9]

While primarily a

CDK7 inhibitor, it

is included for

comparative

purposes as it

shows some

activity against

CDK2.[9]

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of CDK2

inhibitors.

Biochemical Kinase Assay (IC50 Determination)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the

CDK2/cyclin complex. A common method is a luminescence-based kinase assay that

measures ADP production.

Materials:

Recombinant human CDK2/cyclin A or CDK2/cyclin E enzyme

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[10]

ATP

Substrate (e.g., a peptide substrate like Histone H1)
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Test inhibitor (e.g., CDK2-IN-4) serially diluted in DMSO

ADP-Glo™ Kinase Assay Kit (Promega) or similar

Microplate reader

Procedure:

Prepare a reaction mixture containing the kinase buffer, CDK2/cyclin enzyme, and substrate.

Add serial dilutions of the test inhibitor to the wells of a microplate.

Initiate the kinase reaction by adding ATP to the wells.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60

minutes).

Stop the reaction and measure the amount of ADP produced using a luminescence-based

detection reagent according to the manufacturer's protocol.[10]

Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO

control.

Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of CDK2 inhibitors on the viability and proliferation of cancer

cells.

Materials:

Cancer cell line of interest (e.g., OVCAR-3, MCF7)

Complete cell culture medium

Test inhibitor
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)[11]

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

96-well microplates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 72 hours).

[12]

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize

the MTT into formazan crystals.

Remove the medium and add a solubilization solution to dissolve the formazan crystals.[13]

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a

microplate reader.[13]

Calculate the percentage of cell viability relative to a vehicle-treated control and determine

the GI50 (concentration for 50% growth inhibition).

Western Blotting for Phospho-Retinoblastoma (pRb)
This method is used to confirm the on-target activity of CDK2 inhibitors by assessing the

phosphorylation status of the Retinoblastoma (Rb) protein, a key downstream substrate of

CDK2.

Materials:

Cancer cell line

Test inhibitor
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

Protein assay reagent (e.g., BCA assay)

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-Rb (Ser807/811), anti-total Rb)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Procedure:

Treat cells with the test inhibitor at various concentrations for a specified time (e.g., 24

hours).

Lyse the cells and determine the protein concentration of the lysates.[14]

Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.[14]

Block the membrane and then incubate it with a primary antibody specific for phosphorylated

Rb.

Wash the membrane and incubate it with an HRP-conjugated secondary antibody.[14]

Detect the signal using a chemiluminescent substrate and an imaging system.[15]

To ensure equal protein loading, the membrane can be stripped and re-probed with an

antibody for total Rb or a loading control protein like GAPDH or β-actin.
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To better understand the biological context and experimental design, the following diagrams

are provided.
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Caption: Simplified CDK2 signaling pathway in the G1/S phase transition.
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Caption: General experimental workflow for evaluating CDK2 inhibitors.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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